molecular formula C14H18Cl2FNO B1659373 6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide CAS No. 647824-93-9

6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide

Cat. No.: B1659373
CAS No.: 647824-93-9
M. Wt: 306.2 g/mol
InChI Key: GLOCGAHHQWNFMO-UHFFFAOYSA-N
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Description

6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide is an organic compound with the molecular formula C14H18Cl2FNO It is characterized by the presence of chloro, fluoro, and phenethyl groups attached to a hexanamide backbone

Preparation Methods

The synthesis of 6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chloro-6-fluorophenethylamine: This intermediate can be synthesized through the halogenation of phenethylamine, followed by fluorination.

    Formation of the amide bond: The intermediate 2-chloro-6-fluorophenethylamine is then reacted with 6-chlorohexanoyl chloride under basic conditions to form the desired amide bond, resulting in this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be performed using lithium aluminum hydride.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro groups may enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide can be compared with similar compounds such as:

    2-chloro-6-fluorophenethylamine: This compound shares the phenethylamine backbone but lacks the hexanamide group.

    6-chlorohexanamide: This compound has the hexanamide backbone but lacks the phenethylamine group.

    N-(2-chloro-6-fluorophenethyl)hexanamide: This compound is similar but lacks the additional chloro group on the hexanamide backbone.

The unique combination of chloro, fluoro, and phenethyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-[2-(2-chloro-6-fluorophenyl)ethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2FNO/c15-9-3-1-2-7-14(19)18-10-8-11-12(16)5-4-6-13(11)17/h4-6H,1-3,7-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOCGAHHQWNFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCNC(=O)CCCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381631
Record name 6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647824-93-9
Record name 6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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